molecular formula C10H20O6 B1525796 tert-Butyl b-D-glucopyranoside CAS No. 29074-04-2

tert-Butyl b-D-glucopyranoside

Cat. No. B1525796
CAS RN: 29074-04-2
M. Wt: 236.26 g/mol
InChI Key: FYTBMEIHHNSHKR-LOFWALOHSA-N
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Description

Tert-Butyl b-D-glucopyranoside is a prevalent chemical compound in biomedicine . It exhibits multifaceted roles of paramount importance and functions as a non-reducing carbohydrate in diverse research investigations and pharmaceutical applications . This compound serves as a pivotal glucose source and finds widespread usage in vaccine and biologics manufacture .


Synthesis Analysis

While testing the ability of cyclodextrin glucanotransferases (CGTases) to glucosylate a series of flavonoids in the presence of organic cosolvents, it was found that this enzyme was able to glycosylate a tertiary alcohol (tert-butyl alcohol) . CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 gave rise to the appearance of at least two glycosylation products . Using partially hydrolyzed starch as glucose donor, the yield of transglucosylation was approximately 44% .


Molecular Structure Analysis

The molecular formula of tert-Butyl b-D-glucopyranoside is C10H20O6 . The molecular weight is 236.26 .


Chemical Reactions Analysis

The reaction of tert-Butyl b-D-glucopyranoside is a pseudo homogenous reaction because one of the reactants is made in excess .


Physical And Chemical Properties Analysis

The synthesized tert-butyl-α-D-glucoside exhibited the typical surfactant behavior (critical micellar concentration, 4.0–4.5 mM) and its properties compared well with those of the related octyl-α-D-glucoside .

Scientific Research Applications

Biocatalysis and Enzymatic Synthesis

tert-Butyl b-D-glucopyranoside: is utilized in biocatalysis, particularly in the enzymatic synthesis of glycosides. Cyclodextrin glucanotransferases (CGTases) can glycosylate tertiary alcohols like tert-butyl alcohol to produce tert-butyl-α-D-glucoside, which is a major product . This process is significant for the production of biosurfactants and alkyl glucosides with potential applications in various industries.

Surfactant Properties

The compound exhibits surfactant properties, such as forming micelles at a critical concentration (4.0–4.5 mM) . This characteristic is comparable to related compounds like octyl-α-D-glucoside, making tert-butyl b-D-glucopyranoside valuable for research in developing new surfactants for industrial and pharmaceutical use.

Glycosylation Reactions

In glycosylation reactions, tert-butyl b-D-glucopyranoside serves as a glucose source. It’s instrumental in the regioselective modification of unprotected glycosides, which is a challenging area in carbohydrate chemistry due to the similar reactivity of hydroxyl groups .

Cosmetic Industry

This compound finds application as a moisturizing agent in cosmetics. Its structure-function relationships are studied to enhance its efficacy and stability in cosmetic formulations . The compound’s ability to act as a preservative and its specific anti-fungus activity are also of interest in the cosmetic industry.

Industrial Applications

tert-Butyl b-D-glucopyranoside is used in the production of biosurfactants, which are surface-active substances produced by living cells . These biosurfactants have applications ranging from bioremediation, enhanced oil recovery, to the food industry.

Economic Development

The synthesis and application of tert-butyl b-D-glucopyranoside contribute to economic development by providing a pivotal glucose source in vaccine and biologics manufacture . Its role in the production of biosurfactants also supports various sectors, including pharmaceuticals and agriculture.

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBMEIHHNSHKR-LOFWALOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl b-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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